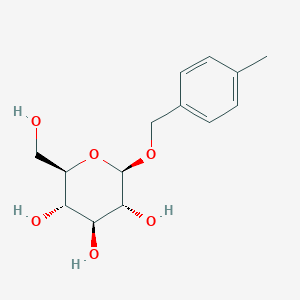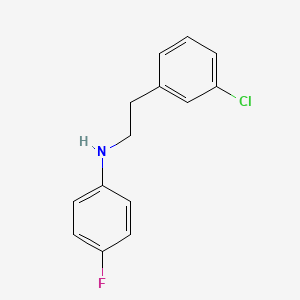
4-(3-nitro-benzoyl)-1,3-dihydro-imidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-nitro-benzoyl)-1,3-dihydro-imidazol-2-one is an organic compound that belongs to the class of nitrobenzoyl derivatives. This compound is characterized by the presence of a nitro group attached to a benzoyl moiety, which is further connected to a dihydroimidazol-2-one ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitro-benzoyl)-1,3-dihydro-imidazol-2-one typically involves the nitration of benzoyl derivatives followed by cyclization reactions. One common method includes the nitration of benzoyl chloride to form 3-nitrobenzoyl chloride, which is then reacted with an imidazole derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of nitro compounds and reactive intermediates .
化学反应分析
Types of Reactions
4-(3-nitro-benzoyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl moiety can undergo electrophilic substitution reactions, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) in the presence of iron (Fe) as a catalyst.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one.
Substitution: Formation of halogenated benzoyl derivatives.
科学研究应用
4-(3-nitro-benzoyl)-1,3-dihydro-imidazol-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-nitro-benzoyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes and proteins involved in cellular metabolism and signaling pathways .
相似化合物的比较
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar structure with a chloro substituent instead of the imidazole ring.
3-Nitrobenzoic acid: Lacks the imidazole ring but shares the nitrobenzoyl moiety.
4-Nitrobenzoyl chloride: Precursor in the synthesis of 4-(3-nitro-benzoyl)-1,3-dihydro-imidazol-2-one.
Uniqueness
This compound is unique due to the presence of both the nitrobenzoyl and dihydroimidazol-2-one moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C10H7N3O4 |
|---|---|
分子量 |
233.18 g/mol |
IUPAC 名称 |
4-(3-nitrobenzoyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H7N3O4/c14-9(8-5-11-10(15)12-8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H2,11,12,15) |
InChI 键 |
VZJASQKSGCZEOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CNC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


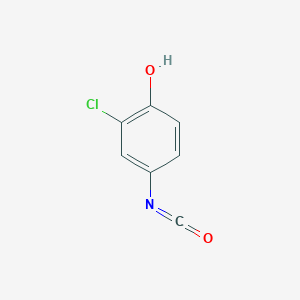
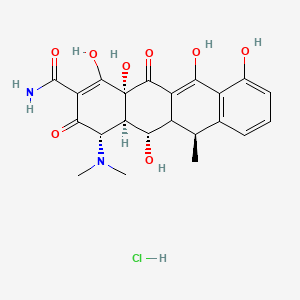
![7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1513085.png)
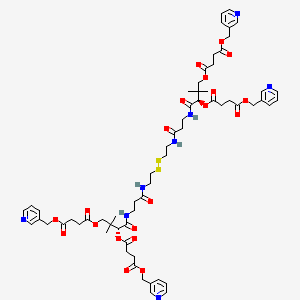
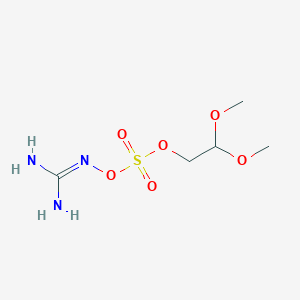
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1513089.png)
![(1S,4S)-2-(4-trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513090.png)


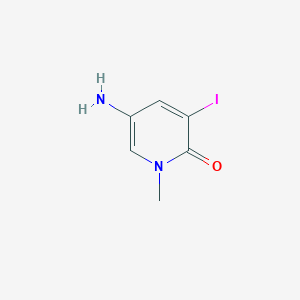
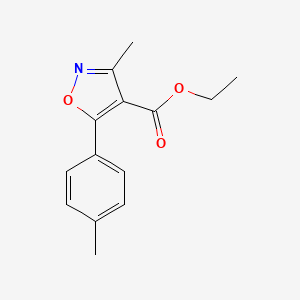
![1-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline](/img/structure/B1513106.png)
